Mebenil

Description

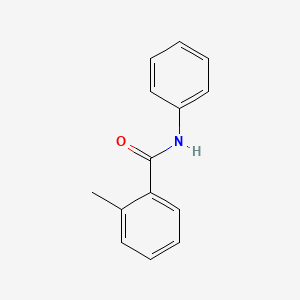

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNCVTCEYXDDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042116 | |

| Record name | Mebenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7055-03-0 | |

| Record name | Mebenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7055-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebenil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007055030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebenil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8MA40FMWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mebenil (Mebendazole) on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebenil, the brand name for the anthelmintic drug Mebendazole, has garnered significant interest for its potent anti-cancer properties, which are primarily attributed to its disruptive effects on microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits tubulin polymerization, a critical process for cell division and intracellular transport. This document details the binding kinetics, downstream cellular consequences, and standardized experimental protocols to study these effects, serving as a valuable resource for researchers in oncology and drug development.

Introduction: Microtubules as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to undergo rapid polymerization and depolymerization is fundamental to various cellular processes, including the formation of the mitotic spindle during cell division, intracellular trafficking, and the maintenance of cell structure.[1] The critical role of microtubule dynamics in cell proliferation has made them a prime target for the development of anti-cancer therapeutics.[2] Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents. This compound falls into the latter category, exerting its effects by inhibiting the formation of microtubules.[3]

Mechanism of Action of this compound on Tubulin Polymerization

The primary mechanism through which this compound exerts its anti-proliferative effects is the inhibition of tubulin polymerization. This action leads to the disruption of microtubule formation, resulting in cell cycle arrest and subsequent apoptosis.[3][4]

Binding to the Colchicine Site on β-Tubulin

This compound selectively binds to the colchicine-binding site on the β-tubulin subunit of the tubulin heterodimer.[3][4][5] This binding event is a critical step in its mechanism of action. By occupying this site, this compound introduces a conformational change in the tubulin dimer that renders it incapable of polymerizing into microtubules.[5] This non-covalent interaction prevents the longitudinal association of tubulin dimers, thereby halting the elongation of microtubule filaments.

Disruption of Microtubule Dynamics

The binding of this compound to β-tubulin disrupts the delicate equilibrium between tubulin polymerization and depolymerization. This leads to a net decrease in the cellular pool of microtubules. The consequences of this disruption are most profound during mitosis, where a functional mitotic spindle is essential for proper chromosome segregation. The inability to form a stable spindle apparatus due to this compound treatment leads to mitotic arrest at the G2/M phase of the cell cycle.[4][6]

Downstream Cellular Effects

The prolonged mitotic arrest triggered by this compound-induced microtubule disruption ultimately culminates in programmed cell death, or apoptosis.[3][6] The cell's internal surveillance mechanisms detect the abnormal spindle formation and initiate the apoptotic cascade.[7] In addition to its direct impact on tubulin, this compound has also been reported to modulate other signaling pathways involved in cancer progression, including the inhibition of angiogenesis and the MEK-ERK pathway.[1][8]

Caption: Mechanism of this compound Action on Tubulin Polymerization.

Quantitative Data on this compound's Effect on Tubulin Polymerization

The inhibitory potency of this compound on tubulin polymerization and cancer cell proliferation has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of a compound.

| Cell Line/System | Assay Type | IC50 Value (µM) | Reference |

| Non-small cell lung cancer | Cell Proliferation | ~0.1 | [3] |

| Ovarian Cancer (OVCAR3) | Cell Proliferation (72h) | ~0.312 | [6] |

| Ovarian Cancer (OAW42) | Cell Proliferation (72h) | ~0.625 | [6] |

| Purified Bovine Tubulin | In vitro Polymerization | Not specified | [9] |

| Melanoma | Cell Proliferation | 0.32 | [10] |

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard turbidimetric assay to measure the effect of this compound on the polymerization of purified tubulin in vitro. Light scattering increases as tubulin monomers polymerize into microtubules, which can be measured spectrophotometrically.

Materials and Reagents

-

Purified tubulin (e.g., bovine brain tubulin, >99% pure)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

Positive control (e.g., Nocodazole or Colchicine)

-

Vehicle control (DMSO)

-

96-well, half-area, clear bottom microplates

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

Experimental Workflow

Caption: Experimental Workflow for Tubulin Polymerization Assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Thaw purified tubulin, GTP stock solution, and this compound stock solution on ice.

-

Prepare the Polymerization Buffer (G-PEM) and supplement it with 1 mM GTP and 10% (v/v) glycerol. Keep this buffer on ice.[11][12]

-

Prepare serial dilutions of this compound in the Polymerization Buffer. A suggested concentration range is 0.1 µM to 100 µM.

-

Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

-

Prepare a positive control, such as Nocodazole, at a concentration known to inhibit polymerization (e.g., 10 µM).

-

-

Assay Setup:

-

Pre-warm the spectrophotometer to 37°C.

-

In a pre-chilled 96-well plate on ice, add the appropriate volumes of the this compound dilutions, vehicle control, and positive control to their respective wells.

-

Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, dilute the tubulin stock accordingly in the cold Polymerization Buffer.[12]

-

-

Initiation and Measurement:

-

To initiate the polymerization reaction, add the cold tubulin polymerization mix to each well of the 96-well plate.

-

Immediately place the plate in the pre-warmed 37°C spectrophotometer.

-

Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes.[8]

-

Data Analysis

-

Background Correction: Subtract the initial absorbance reading (at time 0) from all subsequent readings for each well.

-

Plotting the Data: Plot the change in absorbance (y-axis) against time (x-axis) for each concentration of this compound and the controls.

-

Determining Vmax: The maximum rate of polymerization (Vmax) is determined from the slope of the linear portion of the polymerization curve (the growth phase).

-

Calculating IC50: Plot the Vmax values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits the Vmax by 50%.

Conclusion

This compound's mechanism of action, centered on the inhibition of tubulin polymerization via binding to the colchicine site on β-tubulin, provides a strong rationale for its investigation as an anti-cancer agent. Its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, underscores its potential in oncology. The experimental protocols detailed in this guide offer a standardized approach for researchers to further investigate the effects of this compound and other tubulin-targeting compounds. A thorough understanding of these molecular interactions and cellular consequences is paramount for the continued development of novel and effective cancer therapies.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mebendazole is unique among tubulin-active drugs in activating the MEK–ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 10. In vitro anti‐tubulin effects of mebendazole and fenbendazole on canine glioma cells | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-N-phenylbenzamide, a substituted aromatic amide, serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its structural features, including the amide linkage, a methylated phenyl ring, and a second phenyl group, impart a unique combination of steric and electronic properties that influence its reactivity, physical characteristics, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-N-phenylbenzamide, complete with detailed experimental protocols and logical workflows to aid in its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical data for 2-Methyl-N-phenylbenzamide are summarized in the table below. These properties are crucial for its handling, purification, and application in various research and development settings.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Melting Point | 125 °C | [1] |

| Boiling Point | No experimental data found. Estimated based on the isomer N-methyl-N-phenylbenzamide to be approximately 341.3 °C at 760 mmHg. | [2] |

| Solubility | Specific quantitative data is not readily available. Generally, amides with significant hydrocarbon content exhibit low solubility in water but are soluble in many organic solvents.[3][4] Based on its structure, it is expected to be soluble in solvents like ethanol, diethyl ether, and dichloromethane.[3] | |

| pKa | No experimental data found. The predicted pKa of the isomeric N-methyl-N-phenylbenzamide is approximately 0.41, suggesting 2-Methyl-N-phenylbenzamide is a very weak base.[5] Amides are generally neutral in aqueous solution. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-Methyl-N-phenylbenzamide and the experimental determination of its key physicochemical properties.

Synthesis of 2-Methyl-N-phenylbenzamide

A plausible and common method for the synthesis of N-aryl amides is the reaction of an acyl chloride with an amine. In this case, 2-methylbenzoyl chloride would be reacted with aniline.

Materials:

-

2-Methylbenzoyl chloride

-

Aniline

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Triethylamine or pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-Methyl-N-phenylbenzamide.

References

Mebenil (Mebendazole): An In-depth Technical Guide to its Anthelmintic Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebenil, with the active pharmaceutical ingredient mebendazole, is a broad-spectrum benzimidazole anthelmintic agent with a long history of use in human and veterinary medicine. Its primary mechanism of action involves the disruption of microtubule polymerization in helminths, leading to impaired glucose uptake and eventual parasite death. This technical guide provides a comprehensive overview of the anthelmintic spectrum of this compound, with a focus on its efficacy against nematodes, cestodes, and trematodes. Detailed quantitative data from preclinical and clinical studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental protocols commonly employed to evaluate the efficacy of this compound and visualizes its mechanism of action and experimental workflows through detailed diagrams.

Introduction

Helminth infections remain a significant global health concern, affecting a substantial portion of the world's population, particularly in regions with limited access to sanitation and clean water. This compound (mebendazole) has been a cornerstone in the mass drug administration programs for the control of soil-transmitted helminthiasis. Its efficacy, favorable safety profile, and low cost have made it an essential tool in public health. This guide aims to provide a detailed technical resource for researchers and drug development professionals on the full range of this compound's anthelmintic activity, its molecular mechanism, and the methodologies used to assess its efficacy.

Mechanism of Action

The primary anthelmintic effect of mebendazole is achieved through its high-affinity binding to the β-tubulin subunit of microtubules in helminth intestinal and absorptive cells. This binding action inhibits the polymerization of tubulin dimers, leading to a cascade of downstream effects that are detrimental to the parasite.

The disruption of the microtubule cytoskeleton has several critical consequences for the parasite:

-

Impaired Glucose Uptake: Microtubules are essential for the intracellular transport of secretory vesicles containing enzymes and other molecules necessary for nutrient absorption. By disrupting this transport system, mebendazole effectively blocks the uptake of glucose, the primary energy source for most helminths.[1][2]

-

Depletion of Glycogen Stores: With glucose uptake inhibited, the parasite is forced to utilize its stored energy reserves, primarily glycogen. Prolonged inhibition leads to the depletion of these stores, resulting in a state of energy deprivation.

-

Inhibition of Cell Division and Maintenance: Microtubules are fundamental components of the mitotic spindle, which is essential for cell division. Mebendazole's interference with microtubule dynamics arrests cell division, hindering growth and reproduction. It also affects the maintenance of cell structure and integrity.

-

Induction of Apoptosis: Recent studies suggest that mebendazole can induce apoptosis (programmed cell death) in helminth cells. The disruption of microtubule function is a known trigger for apoptotic pathways.[3][4][5]

The selectivity of mebendazole for helminth β-tubulin over mammalian tubulin is a key factor in its favorable safety profile.[6]

Signaling Pathway of Mebendazole's Action

The following diagram illustrates the proposed signaling pathway of mebendazole's anthelmintic activity.

Anthelmintic Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against various helminth species. The following tables summarize the quantitative efficacy data from numerous studies. Efficacy is typically measured by Cure Rate (CR), the percentage of subjects who become egg-negative after treatment, and Egg Reduction Rate (ERR), the percentage reduction in the number of eggs per gram of feces.

Nematodes (Roundworms)

This compound is highly effective against a wide range of intestinal nematodes.

| Nematode Species | Common Name | Dosage Regimen | Cure Rate (%) | Egg Reduction Rate (%) | Reference(s) |

| Ascaris lumbricoides | Giant Roundworm | 100 mg twice daily for 3 days | 86.8 - 100 | >99 | [6] |

| Trichuris trichiura | Whipworm | 100 mg twice daily for 3 days | 86.0 - 94 | >99 | [6] |

| Necator americanus / Ancylostoma duodenale | Hookworms | 100 mg twice daily for 3 days | 82 - 85.7 | >99 | [6] |

| Enterobius vermicularis | Pinworm | 100 mg single dose, repeated after 2 weeks | High (not specified) | Not applicable | [2] |

| Capillaria hepatica | - | Not specified | Effective in reducing egg count | Not specified | [7] |

Cestodes (Tapeworms)

This compound has demonstrated efficacy against several cestode species, although higher doses and longer treatment durations are often required compared to nematode infections.

| Cestode Species | Common Name | Dosage Regimen | Efficacy Metric | Result | Reference(s) |

| Taenia solium / Taenia saginata | Pork/Beef Tapeworm | 300 mg twice daily for 3 days | Expulsion of proglottids | Observed in most patients | [8] |

| Hymenolepis nana | Dwarf Tapeworm | 10 mg/kg for 5 days | Mean egg count reduction | 97.6% (day 10), 100% (day 20) | [9][10] |

| Echinococcus granulosus (protoscoleces) | Hydatid Worm | 150 µg/L (in vitro) | Mortality rate | 99.9% (in combination with albendazole) | [11] |

| Echinococcus granulosus (cysts) | Hydatid Worm | 25 mg/kg daily for 14 days (mice) | Cyst weight reduction | >80% | [12] |

Trematodes (Flukes)

The efficacy of this compound against trematodes is variable and generally requires higher doses. It is not typically the first-line treatment for most fluke infections.

| Trematode Species | Common Name | Dosage Regimen | Efficacy Metric | Result | Reference(s) |

| Fasciola hepatica | Sheep Liver Fluke | 4 g/day for 3 weeks (human case) | Clinical and serological normalization | Successful treatment | [13] |

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized and reproducible experimental protocols. The following sections detail the key methodologies cited in the assessment of this compound's activity.

In Vivo Efficacy Assessment in Humans and Animals

The Kato-Katz thick smear technique is a widely used method for quantifying helminth eggs in fecal samples.

-

Objective: To determine the number of eggs per gram (EPG) of feces before and after treatment.

-

Procedure:

-

A small amount of fecal sample is pressed through a fine mesh screen to remove large debris.

-

A standardized volume of the sieved feces (typically 41.7 mg) is placed on a microscope slide using a template.

-

The fecal sample is covered with a cellophane strip soaked in a glycerol-malachite green solution.

-

The slide is inverted and pressed firmly to spread the fecal sample.

-

After a clearing period (30-60 minutes), the entire smear is examined under a microscope, and all helminth eggs are counted and identified by species.

-

The EPG is calculated by multiplying the total egg count by a factor corresponding to the weight of the fecal sample (e.g., for a 41.7 mg sample, the multiplication factor is 24).

-

The FECRT is the standard method for assessing anthelmintic efficacy in vivo.

-

Objective: To calculate the percentage reduction in fecal egg counts after treatment.

-

Procedure:

-

Pre-treatment sampling: Collect fecal samples from a group of infected individuals.

-

Fecal Egg Count (FEC) determination: Determine the EPG for each individual using a standardized technique (e.g., Kato-Katz).

-

Treatment: Administer the anthelmintic drug at the specified dosage. A control group receiving a placebo is often included.

-

Post-treatment sampling: Collect fecal samples from the same individuals at a predetermined time point after treatment (e.g., 14-21 days).

-

Post-treatment FEC determination: Determine the post-treatment EPG for each individual.

-

Calculation of ERR: The ERR is calculated using the following formula: ERR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

-

Experimental Workflow for FECRT

In Vitro Efficacy Assessment

In vitro assays are valuable for high-throughput screening of anthelmintic compounds and for studying their mechanism of action.

-

Objective: To assess the effect of mebendazole on the motility of helminth larvae.

-

Procedure:

-

Helminth larvae (e.g., third-stage larvae of hookworms) are hatched and collected.

-

A known number of larvae are placed in the wells of a microtiter plate containing culture medium.

-

Mebendazole is added to the wells at various concentrations. Control wells contain the drug solvent only.

-

The plates are incubated at an appropriate temperature (e.g., 37°C).

-

Larval motility is scored at different time points under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

-

The concentration of mebendazole that inhibits motility by 50% (IC50) can be determined.

-

-

Objective: To determine the viability of Echinococcus granulosus protoscolices after exposure to mebendazole.

-

Procedure:

-

Protoscolices are aseptically collected from hydatid cysts.

-

The viability of the protoscolices is initially assessed using a vital stain (e.g., 0.1% eosin), where dead protoscolices take up the stain.

-

Viable protoscolices are incubated in a culture medium containing different concentrations of mebendazole.

-

At various time points, an aliquot of protoscolices is removed, and their viability is reassessed using the vital stain.

-

The percentage of dead protoscolices is calculated for each concentration and time point.

-

Conclusion

This compound (mebendazole) remains a potent and broad-spectrum anthelmintic with well-established efficacy against a wide range of nematodes and notable activity against certain cestodes and trematodes. Its primary mechanism of action, the disruption of microtubule polymerization, leads to a cascade of metabolic and cellular disruptions that are fatal to the parasite. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of this compound's efficacy, particularly in the context of emerging drug resistance. For researchers and drug development professionals, a thorough understanding of this compound's spectrum of activity and the methodologies for its assessment is crucial for the development of new anthelmintic strategies and the effective management of helminth infections globally.

References

- 1. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mebendazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - Liang - Journal of Thoracic Disease [jtd.amegroups.org]

- 4. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gosset.ai [gosset.ai]

- 7. Effect of mebendazole and ivermectin in experimental hepatic capillariasis: parasitological, scanning electron microscopy and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mebendazole in the treatment of taeniasis solium and taeniasis saginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mebendazole in the treatment of Hymenolepis nana infections in the captive ring-tailed lemur (Lemur catta), China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 12. Establishment and application of unbiased in vitro drug screening assays for the identification of compounds against Echinococcus granulosus sensu stricto - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human fascioliasis: cure by mebendazole? A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Antifungal Activity of Mebendazole

This guide provides a comprehensive overview of the in vitro antifungal activity of Mebendazole, a benzimidazole anthelmintic that has demonstrated significant potential as a repurposed antifungal agent. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Antifungal Activity

The in vitro efficacy of Mebendazole has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Mebendazole against Various Fungal Species

| Fungal Species | Strain(s) | MIC Range (µM) | MIC Range (µg/mL) | Reference |

| Histoplasma capsulatum | 10 different strains | 0.08 - 5.0 | Not Specified | [1] |

| Cryptococcus neoformans | Not Specified | 0.3125 - 1.25 | Not Specified | [2][3] |

| Candida spp. | Clinical isolates | Not Specified | 0.5 - 256 | [4] |

| Aspergillus spp. | Not Specified | Not Specified | 16 - 256 | [4] |

| Dermatophytes | Not Specified | Not Specified | 0.5 - 256 | [4] |

Table 2: Minimum Fungicidal Concentration (MFC) of Mebendazole against Histoplasma capsulatum

| Strain | MFC (µM) | MFC/MIC Ratio | Interpretation | Reference |

| 7 strains | > MIC | > 2 | Fungistatic | [1] |

| 4 strains | ≤ 2 x MIC | ≤ 2 | Fungicidal | [1] |

Experimental Protocols

The determination of the in vitro antifungal activity of Mebendazole involves standardized methodologies to ensure reproducibility and comparability of data.

1. Broth Microdilution Method for MIC Determination

This is a common method used to determine the minimum inhibitory concentration of an antifungal agent.

-

Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours.[5] Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[5] For dimorphic fungi like Histoplasma capsulatum, yeast-like cells are prepared in sterile saline after incubation on appropriate media at 37°C.[1]

-

Drug Dilution: A stock solution of Mebendazole is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[5] Serial two-fold dilutions of the compound are then prepared in a liquid medium, typically RPMI-1640, within a 96-well microtiter plate.[5]

-

Incubation: A standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.[5]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible fungal growth compared to a drug-free control well.[5]

2. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

-

Procedure: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.

-

Incubation: The plates are incubated at an appropriate temperature and duration to allow for the growth of any viable fungal cells.

-

MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction (e.g., ≥98%) in the number of colonies compared to the initial inoculum.[4] The MFC/MIC ratio is often calculated, where a ratio of ≤ 2 is typically considered indicative of fungicidal activity.[1]

Mechanism of Action and Signaling Pathways

Mebendazole exerts its antifungal effects through multiple mechanisms, primarily by disrupting fundamental cellular processes in fungi.

Proteomic analyses of fungal cells treated with Mebendazole have revealed significant alterations in key metabolic pathways.[1][6] The drug has been shown to inhibit oxidative metabolism and disrupt the cytoskeleton.[1] Furthermore, it affects proteins related to the tricarboxylic acid (TCA) cycle, ribosomes, and nitrogen, sulfur, and pyrimidine metabolism.[1] In Paracoccidioides brasiliensis, Mebendazole was found to strongly affect pathways related to energy production, including glycolysis and the electron transport chain, leading to increased oxidative stress.[6]

Below is a diagram illustrating the proposed signaling pathways affected by Mebendazole.

Caption: Proposed mechanism of action of Mebendazole in fungal cells.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the in vitro antifungal activity of a compound like Mebendazole.

Caption: General workflow for in vitro antifungal susceptibility testing.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans [frontiersin.org]

- 3. The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Exposure of Paracoccidioides brasiliensis to Mebendazole Leads to Inhibition of Fungal Energy Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Target Identification of Mebenil

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mebenil (2-methyl-N-phenylbenzamide) is a benzanilide fungicide whose specific biological target has not been extensively documented in publicly available literature.[1][2] This guide provides a comprehensive framework for the identification and validation of this compound's molecular target, leveraging established methodologies and the known mechanisms of structurally related benzanilide fungicides. The primary hypothesized target for this compound is Succinate Dehydrogenase (SDH), or Complex II, within the mitochondrial electron transport chain, a common target for this class of fungicides.[3][4][5] This document outlines a systematic approach encompassing computational prediction, in vitro enzymatic and cellular assays, and biophysical validation techniques to elucidate the precise mechanism of action of this compound. Detailed experimental protocols and data presentation formats are provided to guide researchers in this endeavor.

Introduction: The Benzanilide Fungicides and the Case of this compound

Benzanilides are a class of fungicides known for their efficacy against a variety of fungal pathogens.[3][4] A significant subset of this class, the Succinate Dehydrogenase Inhibitors (SDHIs), exert their antifungal activity by disrupting cellular respiration.[3][4][5] this compound, chemically identified as 2-methyl-N-phenylbenzamide, belongs to this structural family.[1][2] While commercial information on this compound is available, detailed scientific studies on its specific biological target are limited. This guide proposes a structured, multi-faceted approach to de-orphanize this compound and definitively identify its molecular target(s).

The central hypothesis is that this compound, like other benzanilide fungicides such as Benodanil, functions as an SDHI.[3][4][5] This involves the inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain, leading to a halt in cellular energy production and eventual fungal cell death. The following sections will detail the methodologies to test this hypothesis and identify the biological target of this compound.

Hypothesized Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain at Complex II (Succinate Dehydrogenase). This disruption interferes with the Krebs cycle and oxidative phosphorylation, leading to a depletion of ATP and ultimately, fungal cell death.

Caption: Hypothesized mechanism of this compound as a Succinate Dehydrogenase inhibitor.

A Step-by-Step Workflow for Target Identification

A systematic approach is crucial for the accurate identification and validation of a small molecule's biological target. The proposed workflow integrates computational, biochemical, and cellular methodologies.

Caption: A logical workflow for the biological target identification of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments proposed in the target identification workflow.

In Silico Target Prediction

-

Objective: To computationally predict the binding affinity of this compound to fungal Succinate Dehydrogenase and other potential off-targets.

-

Methodology:

-

Homology Modeling: If the crystal structure of the target fungus's SDH is unavailable, build a homology model using a known template from a related species.

-

Molecular Docking:

-

Prepare the 3D structure of this compound and the receptor (SDH).

-

Define the binding site on SDH, typically the ubiquinone binding pocket.

-

Perform molecular docking using software like AutoDock or Glide to predict the binding pose and score of this compound.

-

Compare the predicted binding mode to that of known SDHIs.

-

-

Pharmacophore Screening:

-

Develop a pharmacophore model based on the chemical features of known SDHI fungicides.

-

Screen this compound against this model to assess its fit.

-

-

Biochemical Assays: SDH Inhibition

-

Objective: To quantitatively measure the inhibitory effect of this compound on the enzymatic activity of Succinate Dehydrogenase.

-

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from the target fungal species through differential centrifugation.

-

SDH Activity Assay:

-

Use a spectrophotometric assay to measure the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) by SDH.

-

Incubate isolated mitochondria with varying concentrations of this compound.

-

Initiate the reaction by adding succinate.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

-

IC50 Determination:

-

Plot the percentage of SDH inhibition against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value (the concentration of this compound that inhibits 50% of SDH activity).

-

-

Cellular Assays: Fungal Growth and Respiration

-

Objective: To assess the effect of this compound on fungal growth and cellular respiration.

-

Methodology:

-

Fungal Growth Inhibition (EC50):

-

Culture the target fungus in a suitable liquid or solid medium containing a serial dilution of this compound.

-

Measure fungal growth (e.g., mycelial dry weight, optical density, or colony diameter) after a defined incubation period.

-

Calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth).

-

-

Cellular Respiration Assay:

-

Use an oxygen-sensing system (e.g., a Seahorse XF Analyzer or a Clark-type oxygen electrode) to measure the oxygen consumption rate (OCR) of intact fungal cells.

-

Treat the cells with different concentrations of this compound and monitor the change in OCR. A decrease in OCR would be consistent with mitochondrial respiration inhibition.

-

-

Target Validation: Direct Binding Assays

-

Objective: To confirm the direct physical interaction between this compound and its putative target protein.

-

Methodology:

-

Affinity Chromatography:

-

Synthesize a this compound-linked affinity resin.

-

Incubate the resin with a fungal cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the proteins that specifically bind to this compound.

-

Identify the eluted proteins using mass spectrometry.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact fungal cells or cell lysate with this compound.

-

Heat the samples across a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein (SDH) at each temperature by Western blot. Ligand binding is expected to increase the thermal stability of the target protein.

-

-

Data Presentation: Quantitative Summary

For a clear comparison of results, all quantitative data should be organized into structured tables.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Assay Type | Target Organism | Parameter | Value (e.g., µM) |

| SDH Enzyme Inhibition | Sclerotinia sclerotiorum | IC50 | Experimental Value |

| Fungal Growth Inhibition | Sclerotinia sclerotiorum | EC50 | Experimental Value |

| Cellular Respiration | Sclerotinia sclerotiorum | OCR Inhibition (IC50) | Experimental Value |

| SDH Enzyme Inhibition | Botrytis cinerea | IC50 | Experimental Value |

| Fungal Growth Inhibition | Botrytis cinerea | EC50 | Experimental Value |

| Cellular Respiration | Botrytis cinerea | OCR Inhibition (IC50) | Experimental Value |

Table 2: Biophysical Validation of this compound-Target Interaction

| Technique | Putative Target | Parameter | Value |

| Cellular Thermal Shift Assay | Succinate Dehydrogenase | ΔTm (°C) | Experimental Value |

| Affinity Chromatography | Succinate Dehydrogenase | Binding Confirmation | Yes/No |

Conclusion

The systematic approach detailed in this guide provides a robust framework for the definitive identification of this compound's biological target. By combining computational predictions with rigorous biochemical, cellular, and biophysical experiments, researchers can elucidate its mechanism of action. The strong structural similarity of this compound to other benzanilide fungicides points towards Succinate Dehydrogenase as the primary target. The successful execution of the described protocols will not only confirm this hypothesis but also provide valuable insights for the development of novel fungicides and the management of potential resistance. This in-depth understanding is critical for the effective and sustainable use of this compound in agricultural applications.

References

Mebenil Solubility in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Mebenil is a crystalline solid that is generally described as being soluble in a range of organic solvents and insoluble in water.[1] This solubility profile is consistent with its chemical structure, which features a non-polar aromatic framework.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Common Laboratory Solvents | Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] | |

| Acetone | Soluble[1] | |

| Polar Protic | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| Nonpolar | Water | Insoluble[1] |

Illustrative Quantitative Solubility of a Structurally Related Compound

To provide a quantitative perspective, the following table presents solubility data for Mepronil (3'-isopropoxy-2-methylbenzanilide), a structurally similar benzanilide fungicide. It is important to note that this data is from an unverified source and should be treated as illustrative. The substitution on the benzanilide core will influence the solubility profile.

Table 2: Unverified Quantitative Solubility of Mepronil

| Organic Solvent | Temperature (°C) | Solubility (mg/L) |

| Acetone | 20 | 380,000 |

| Methanol | 20 | 380,000 |

| Toluene | 20 | 160,000 |

| n-Hexane | 20 | 1,370 |

Disclaimer: The data in this table is for a structurally related compound and is from an unverified source. It should be used for illustrative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound's solubility in various laboratory solvents, based on the widely used shake-flask method.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental samples.

-

3. Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

References

Toxicological Profile of Mebendazole in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Mebendazole (MBZ), a benzimidazole anthelmintic agent, has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site on the β-tubulin subunit. This interference with microtubule dynamics leads to mitotic arrest, cell cycle disruption, and subsequent induction of apoptosis. Beyond its effects on tubulin, Mebendazole also modulates key signaling pathways involved in cell survival and death, including the inactivation of the anti-apoptotic protein Bcl-2 and the activation of caspase cascades. This document provides a comprehensive overview of the toxicological profile of Mebendazole in vitro, summarizing key quantitative data, detailing common experimental protocols, and visualizing the core signaling pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity Data

Mebendazole exhibits potent cytotoxic activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, illustrates the IC50 values of Mebendazole following continuous exposure.

Table 1: IC50 Values of Mebendazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| M-14 | Chemoresistant Melanoma | ~0.32 (average) | Not Specified | [1] |

| SK-Mel-19 | Chemoresistant Melanoma | ~0.32 (average) | Not Specified | [1] |

| Jurkat | Adult T-cell Leukemia/Lymphoma | 10 | 72 | |

| NCI-H209 | Small Cell Lung Carcinoma | Effective at 0.5 - 2.0 | 24 | [2][3] |

| Various | Malignant Meningioma | 0.26 - 0.42 | Not Specified |

| Chang Liver Cells| Human Liver | >0.008 mg/L (~0.027 µM) | 42 |[4] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as exposure time and specific assay used.

Core Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The principal anticancer effect of Mebendazole is its ability to disrupt microtubule formation, a critical process for cell division and structural integrity.[5][6]. This action triggers a cascade of events leading to programmed cell death (apoptosis).

Microtubule Depolymerization

Mebendazole binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5]. This disruption leads to the failure of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.[7][8].

Induction of Apoptosis

Following mitotic arrest, cancer cells treated with Mebendazole undergo apoptosis.[7]. This process is mediated through both intrinsic and extrinsic pathways, characterized by the activation of specific cellular machinery.

-

Intrinsic Pathway: Mebendazole has been shown to induce the intrinsic apoptotic pathway through the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[1]. This inactivation prevents Bcl-2 from sequestering the pro-apoptotic protein Bax, allowing Bax to promote the release of cytochrome c from the mitochondria.[7].

-

Caspase Activation: The release of cytochrome c initiates the activation of a cascade of cysteine proteases known as caspases. Studies have demonstrated that Mebendazole treatment leads to a significant increase in the levels of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3).[2][3]. Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The diagram below illustrates the primary mechanism of Mebendazole-induced apoptosis.

Experimental Protocols

The toxicological effects of Mebendazole are typically evaluated using a suite of standardized in vitro assays. The methodologies for key experiments are detailed below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Objective: To determine the concentration-dependent cytotoxic effect of Mebendazole and calculate the IC50 value.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Mebendazole (and a vehicle control, e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[5].

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5].

-

Incubation: The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5].

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).[5].

-

Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

The general workflow for a cell viability assay is depicted below.

References

- 1. Mebendazole induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of mebendazole against established cell lines from the human, rat, and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 7. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

Mebenil: A Technical History and Synthesis Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebenil, a systemic fungicide, belongs to the benzanilide class of chemical compounds. First developed by BASF, it was used to control a variety of fungal pathogens in crops. This document provides a detailed overview of the history of this compound and a comprehensive guide to its original chemical synthesis.

History and Development

This compound was identified by the experimental code BAS 3050F during its development phase at BASF. It was recognized for its efficacy against various fungal diseases. However, like many early fungicides, it has largely been superseded by newer generations of products with improved efficacy, broader spectrums of activity, and more favorable toxicological and environmental profiles. As a result, this compound is now considered an obsolete fungicide.[1]

Original Synthesis of this compound

The original synthesis of this compound (2-methyl-N-phenylbenzamide) is based on the formation of an amide bond between an o-toluic acid derivative and aniline. Two primary synthetic routes have been described for this transformation. The most common and industrially viable method involves the reaction of 2-methylbenzoyl chloride with aniline. An alternative method involves the direct condensation of 2-methylbenzoic acid (o-toluic acid) and aniline, a process that typically requires high temperatures and the removal of water.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative method for the synthesis of this compound, adapted from established procedures for the synthesis of N-phenylbenzamides.

Reaction Scheme:

Materials:

-

2-Methylbenzoyl chloride (o-toluoyl chloride)

-

Aniline

-

Anhydrous diethyl ether (or a similar inert solvent like dichloromethane)

-

Aqueous sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation, if needed for purification)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a drying tube, dissolve aniline in anhydrous diethyl ether.

-

Addition of Acyl Chloride: Cool the aniline solution in an ice bath. Slowly add a stoichiometric equivalent of 2-methylbenzoyl chloride, also dissolved in anhydrous diethyl ether, from the dropping funnel with vigorous stirring. A white precipitate of aniline hydrochloride may form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Filter the reaction mixture to remove any aniline hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with dilute hydrochloric acid (to remove unreacted aniline), water, and then a 5% aqueous sodium bicarbonate solution (to remove any unreacted 2-methylbenzoyl chloride and hydrochloric acid).

-

Wash the organic layer again with water until the washings are neutral.

-

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Quantitative Data

| Parameter | Value |

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| Theoretical Yield | Dependent on starting material quantities |

| Melting Point | 125-130 °C |

| Appearance | White to off-white crystalline solid |

Note: The actual yield will vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the acyl chloride route.

Caption: Workflow for the synthesis of this compound.

Chemical Structures

The following diagram shows the chemical structures of the reactants and the final product, this compound.

Caption: Chemical structures of reactants and this compound.

References

Mebenil and the Therapeutic Potential of Benzanilides: A Technical Whitepaper

Disclaimer: Mebenil (also known as 2-Toluanilide or 2-Methylbenzanilide) is an obsolete fungicide and is not approved for therapeutic use in humans.[1][2][3] There is a significant lack of preclinical and clinical data regarding any potential medical applications for this compound itself. This document, therefore, serves as a technical guide exploring the potential therapeutic applications of the broader class of compounds to which this compound belongs: benzanilides . The information presented herein is based on the observed biological activities of various benzanilide derivatives in research settings and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound and the Benzanilide Scaffold

This compound is a chemical compound with the formula C₁₄H₁₃NO.[2][4] It was historically used as a fungicide to control pathogens on cereals and seed potatoes.[3] Chemically, it is a member of the benzamide family, characterized by a core benzanilide structure.[1][2] While this compound itself has not been explored for therapeutic purposes, the benzanilide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[5] This guide will synthesize findings on various benzanilide derivatives to hypothesize potential therapeutic avenues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methyl-N-phenylbenzamide | [3] |

| Molecular Formula | C₁₄H₁₃NO | [2][4] |

| Molecular Weight | 211.26 g/mol | [2][3][4] |

| CAS Number | 7055-03-0 | [2] |

| Appearance | Solid powder | [2] |

Potential Therapeutic Applications of Benzanilide Derivatives

Research into various substituted benzanilides has revealed a spectrum of biological activities, suggesting several potential therapeutic applications for this class of compounds.

Antimicrobial and Antifungal Activity

Certain benzanilide derivatives have demonstrated notable antibacterial and antifungal properties.[1][6][7] Studies have shown that these compounds can inhibit the growth of various bacterial species, including Bacillus spp and Escherichia coli, as well as fungal strains like Aspergillus spp.[1] This suggests a potential application in developing new antibiotics or antifungal agents, particularly in the context of rising drug resistance.[6] The mechanism for antifungal action in some azole derivatives containing a benzanilide fragment involves the inhibition of fungal lanosterol 14-α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[6]

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Benzanilide Derivatives

| Compound Class | Target Organism | Activity Measure | Result | Reference |

| Substituted Benzanilides | Bacillus spp | Zone of Inhibition (ZOI) | 6.3 - 10.3 mm | [1] |

| Substituted Benzanilides | Escherichia coli | Zone of Inhibition (ZOI) | 6.8 - 10.1 mm | [1] |

| N-(3,5-bis(trifluoromethyl)phenyl) benzamide | Aspergillus spp | Zone of Inhibition (ZOI) | 7.1 mm | [1] |

| Benzanilide-containing Azoles | Fluconazole-resistant Candida albicans | Antifungal Activity | Potent activity observed | [6] |

| 2-Hydroxythiobenzanilides | Mycobacterium spp | Antimycobacterial Activity | Demonstrated activity | [7] |

Cardiovascular Applications: Vasodilation

A novel series of substituted benzanilides has been identified as potent smooth muscle relaxants, exhibiting significant vasodilating activity.[8] These effects were studied in vitro using isolated rat aortic rings. The mechanism of action appears to involve the opening of large-conductance calcium-activated potassium channels (BK channels), as the vasodilation was inhibited by known BK channel blockers.[8] This points to a potential therapeutic use in conditions characterized by vasoconstriction, such as hypertension.

Caption: Putative mechanism of benzanilide-induced vasodilation via BK channel activation.

Oncology: Tyrosine Kinase Inhibition

The benzanilide structure is a key component of several potent tyrosine kinase inhibitors (TKIs), such as ponatinib and nilotinib, which are used in cancer therapy. These drugs target kinases like Abl1, which are often dysregulated in certain cancers.[9] Research has demonstrated that synthetic benzanilide derivatives can bind to the Abl1 tyrosine kinase with nanomolar affinity, inhibiting its activity.[9] This highlights the potential for developing novel benzanilide-based compounds as targeted anticancer agents.

Caption: Mechanism of Abl1 Tyrosine Kinase inhibition by a benzanilide-based compound.

Other Potential Applications

-

Spasmolytic Activity: Certain benzanilide derivatives have shown spasmolytic (smooth muscle relaxing) effects on guinea pig ileum preparations, suggesting potential use in treating gastrointestinal spasms. One compound demonstrated an IC₅₀ of 3.25 μM.[10]

-

Endocrine Activity: Some derivatives have been synthesized as dual-acting agents with alpha-1 adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity, indicating potential for conditions like benign prostatic hyperplasia.[11]

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the exploration of benzanilide derivatives' biological activities.

Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to the test compounds.[1][9][10][11][12]

-

Inoculum Preparation:

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[9]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria. This is typically done by streaking in three directions, rotating the plate 60 degrees after each streaking.[10][12]

-

Allow the plate to dry for 3-5 minutes.[9]

-

-

Disk Application:

-

Incubation:

-

Interpretation:

-

Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or caliper.[12] The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.

Protocol: In Vitro Vasodilation Assay (Isolated Rat Aortic Rings)

This ex vivo method is used to determine the vasodilatory or vasoconstrictive effects of compounds on blood vessels.[8][13][14]

-

Tissue Preparation:

-

Mounting and Equilibration:

-

Viability and Endothelium Integrity Check:

-

Induce a sustained contraction with a vasoconstrictor agent (e.g., 1 µM Phenylephrine or 60-70 mM KCl).[8][13]

-

Once the contraction stabilizes, add 1-10 µM Acetylcholine to assess endothelium integrity. A relaxation of over 80% confirms a healthy, intact endothelium.[8]

-

Wash the rings with buffer to return to baseline tension.

-

-

Compound Testing:

-

Induce a stable submaximal contraction again with the vasoconstrictor.

-

Add the benzanilide test compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.[8]

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

-

Data Analysis:

-

Plot the concentration-response curve to determine parameters like EC₅₀ (half-maximal effective concentration).

-

Caption: Experimental workflow for the isolated aortic ring vasodilation assay.

Protocol: Abl1 Tyrosine Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Abl1 kinase.[5][6][15][16] A common method is the ADP-Glo™ Kinase Assay.

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[15]

-

Dilute the Abl1 enzyme, the specific peptide substrate (e.g., Abltide), and ATP to desired concentrations in the kinase buffer.[6][15][16]

-

Prepare a serial dilution of the benzanilide test compound in buffer with a small percentage of DMSO.

-

-

Kinase Reaction:

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][15]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[6][15]

-

-

Data Acquisition and Analysis:

-

Record the luminescence signal using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

-

Conclusion and Future Directions

While this compound itself is an obsolete fungicide with no therapeutic history, its core benzanilide structure is a versatile and valuable scaffold in drug discovery. Derivatives of benzanilide have demonstrated a wide array of promising biological activities, including antimicrobial, vasodilatory, and anti-cancer effects. The evidence suggests that further exploration of benzanilide chemical space could lead to the development of novel therapeutics for a variety of diseases. Future research should focus on synthesizing and screening libraries of this compound-related compounds to identify derivatives with potent and selective activity for specific biological targets, optimizing them for drug-like properties, and advancing the most promising candidates into preclinical and, eventually, clinical development.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guinea Pig Ileum [sheffbp.co.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. promega.com [promega.com]

- 6. Experiments on isolated vascular rings | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. asm.org [asm.org]

- 12. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]

- 13. reprocell.com [reprocell.com]

- 14. promega.com [promega.com]

- 15. ABL1 tyrosine kinase assay [bio-protocol.org]

- 16. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Application Notes and Protocols: Mebenil In Vitro Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their cellular function. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis. Mebenil, a benzimidazole derivative, is one such agent that inhibits tubulin polymerization. This document provides a detailed protocol for conducting an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound.

This compound belongs to the class of microtubulin inhibitors that bind to the colchicine site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. Understanding the precise mechanism and quantifying the inhibitory potential of this compound is crucial for its development as a therapeutic agent. The in vitro tubulin polymerization assay is a fundamental method for this characterization, which can be monitored through changes in turbidity or fluorescence.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by an increase in fluorescence of a reporter dye that preferentially binds to microtubules. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP. The rate and extent of polymerization can be measured over time using a spectrophotometer or a fluorometer. The effect of an inhibitor like this compound is quantified by its ability to reduce the rate and/or the extent of tubulin polymerization.

Data Presentation

The inhibitory effect of this compound and other benzimidazole compounds on tubulin polymerization can be summarized by their half-maximal inhibitory concentration (IC50) values. While a specific IC50 for this compound in a tubulin polymerization assay is not widely published, its binding affinity (Kd) to tubulin is reported to be approximately 1 µM, similar to that of nocodazole.[1] The following table presents representative IC50 values for various benzimidazole derivatives against tubulin polymerization, providing a comparative context for this compound's expected activity.

| Compound | IC50 (µM) | Cell Line/Assay Condition |

| This compound (Reference) | ~1 (Kd) | Fluorescence-based binding assay to chicken erythrocyte tubulin[1] |

| Nocodazole | ~2.5 - 5 | In vitro tubulin polymerization (turbidity)[2] |

| Benzimidazole Derivative 1 | 2.55 - 17.89 | Cytotoxicity against SK-Mel-28 cells[3] |